molecular formula C13H21NO B8684254 N-hexyl-4-methoxyaniline

N-hexyl-4-methoxyaniline

Cat. No.: B8684254
M. Wt: 207.31 g/mol
InChI Key: SZMWGXHQUQJAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hexyl-4-methoxyaniline is an aromatic amine derivative characterized by a methoxy group (-OCH₃) at the para position of the benzene ring and a hexyl chain (-C₆H₁₃) attached to the nitrogen atom. This structure confers unique physicochemical properties, making it relevant in organic synthesis, material science, and pharmaceutical research. The hexyl chain enhances lipophilicity, while the methoxy group influences electronic effects, modulating reactivity and solubility .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-hexyl-4-methoxyaniline

InChI

InChI=1S/C13H21NO/c1-3-4-5-6-11-14-12-7-9-13(15-2)10-8-12/h7-10,14H,3-6,11H2,1-2H3

InChI Key

SZMWGXHQUQJAGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis compare N-hexyl-4-methoxyaniline with structurally related compounds, focusing on substituent effects, physical properties, and hazard profiles.

Table 1: Comparative Overview of this compound and Analogous Compounds

Compound Name N-Substituent Ring Substituent CAS Molar Mass (g/mol) Density (g/mL) Key Hazards/Precautions
This compound Hexyl 4-Methoxy Not found ~193.3 (est.) - Insufficient toxicological data
N-Cyclohexyl-4-methoxyaniline Cyclohexyl 4-Methoxy 780-02-9 - - Precautionary handling advised
N-Methyl-4-methoxyaniline Methyl 4-Methoxy Multiple* ~151.2 (est.) - Limited hazard data
4-n-Hexylaniline None 4-Hexyl 33228-45-4 177.29 0.919 No classified hazards
4-Hexyloxyaniline None 4-Hexyloxy - ~221.3 (est.) - Research applications

*Synonyms and CAS variations listed in .

Substituent Effects on Physicochemical Properties

  • N-Substituent Impact: Hexyl vs. Cyclohexyl: The linear hexyl chain in this compound likely increases solubility in nonpolar solvents compared to the bulky cyclohexyl group in N-cyclohexyl-4-methoxyaniline. The cyclohexyl group may hinder steric access to the nitrogen lone pair, reducing reactivity . Hexyl vs.
  • Ring Substituent Impact :

    • Methoxy vs. Hexyloxy : The methoxy group (-OCH₃) is electron-donating, activating the ring toward electrophilic substitution. In contrast, the hexyloxy group (-OC₆H₁₃) in 4-hexyloxyaniline adds steric bulk and further lipophilicity, which may alter aggregation behavior in material science applications .

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